

# Spectroscopic Profile of 6-Chloropyridine-2,3-diamine: A Technical Guide

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## Compound of Interest

Compound Name: 6-Chloropyridine-2,3-diamine

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## Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for **6-Chloropyridine-2,3-diamine** (CAS 40851-95-4). Due to the limited availability of comprehensive, publicly accessible experimental spectroscopic data (NMR, IR) specifically for **6-Chloropyridine-2,3-diamine**, this document presents the confirmed mass spectrometry data for the target molecule. To fulfill the need for a broader spectroscopic profile, this guide also includes detailed Nuclear Magnetic Resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR) and Infrared (IR) spectroscopy data for the structurally analogous compound, 2,3-diaminopyridine. This information is provided as a valuable comparative reference. Detailed experimental protocols for these analytical techniques are also included to aid in the acquisition and interpretation of spectroscopic data for this class of compounds.

## Introduction

**6-Chloropyridine-2,3-diamine** is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural features, including the chloro- and vicinal diamino- functionalities on the pyridine ring, make it a versatile building block for the synthesis of novel heterocyclic compounds with potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such molecules in research and development. This guide aims to consolidate the available spectroscopic information and provide standardized methodologies for its analysis.

## Spectroscopic Data

The following sections present the available and proxy spectroscopic data for **6-Chloropyridine-2,3-diamine**.

### Mass Spectrometry (MS) of 6-Chloropyridine-2,3-diamine

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. The following data has been reported for **6-Chloropyridine-2,3-diamine**.

Table 1: Mass Spectrometry Data for **6-Chloropyridine-2,3-diamine**

Technique	Ionization Mode	Observed m/z	Interpretation
Electrospray Ionization (ESI)	Positive	144.05	[M+H] <sup>+</sup>

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Comprehensive experimental NMR data for **6-Chloropyridine-2,3-diamine** is not readily available in the public domain. The following <sup>1</sup>H and <sup>13</sup>C NMR data are for the structurally similar compound 2,3-diaminopyridine and are presented here as a reference for spectral interpretation. The presence of the chlorine atom in **6-Chloropyridine-2,3-diamine** would influence the chemical shifts of the pyridine ring protons and carbons.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for 2,3-Diaminopyridine

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.45	dd	4.8, 1.4	1H	H-6
6.85	dd	7.8, 1.4	1H	H-4
6.54	dd	7.8, 4.8	1H	H-5
5.65	br s	-	2H	2-NH <sub>2</sub>
4.75	br s	-	2H	3-NH <sub>2</sub>

Solvent: DMSO-d<sub>6</sub>

Table 3: <sup>13</sup>C NMR Spectroscopic Data for 2,3-Diaminopyridine

Chemical Shift ( $\delta$ ) ppm	Assignment
149.8	C-2
142.1	C-6
133.5	C-3
122.8	C-4
112.9	C-5

Solvent: DMSO-d<sub>6</sub>

## Infrared (IR) Spectroscopy

Disclaimer: As with the NMR data, the following IR data is for the analogous compound 2,3-diaminopyridine and serves as a comparative reference. The C-Cl stretching vibration would be an additional expected feature in the spectrum of **6-Chloropyridine-2,3-diamine**, typically appearing in the 850-550 cm<sup>-1</sup> region.

Table 4: IR Spectroscopic Data for 2,3-Diaminopyridine

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450-3300	Strong, Broad	N-H stretch (asymmetric and symmetric)
3100-3000	Medium	Aromatic C-H stretch
1620	Strong	N-H bend (scissoring)
1580, 1470	Strong	C=C and C=N ring stretching
1320	Strong	C-N stretch (aromatic amine)
850-750	Strong	C-H out-of-plane bend

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a clean, dry vial.
  - Ensure complete dissolution, using gentle vortexing if necessary.
  - Transfer the solution into a 5 mm NMR tube.
  - If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
- <sup>1</sup>H NMR Acquisition:
  - The <sup>1</sup>H NMR spectrum is typically acquired on a 300 MHz or higher field spectrometer.
  - A standard pulse sequence is used with a spectral width of approximately 16 ppm.

- An acquisition time of 3-4 seconds and a relaxation delay of 1-2 seconds are commonly employed.
- A sufficient number of scans (e.g., 16-64) are accumulated to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - The  $^{13}\text{C}$  NMR spectrum is acquired on the same instrument, typically at a frequency of 75 MHz or higher.
  - A proton-decoupled pulse sequence is used to simplify the spectrum.
  - A wider spectral width (e.g., 200-240 ppm) is necessary to cover the range of carbon chemical shifts.
  - Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

## Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
  - Dissolve a small amount of the solid sample (approx. 10-20 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[\[1\]](#)
  - Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[1\]](#)
  - Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[\[1\]](#)
- Data Acquisition:
  - Record a background spectrum of the empty salt plate.
  - Place the salt plate with the sample film in the spectrometer's sample holder.

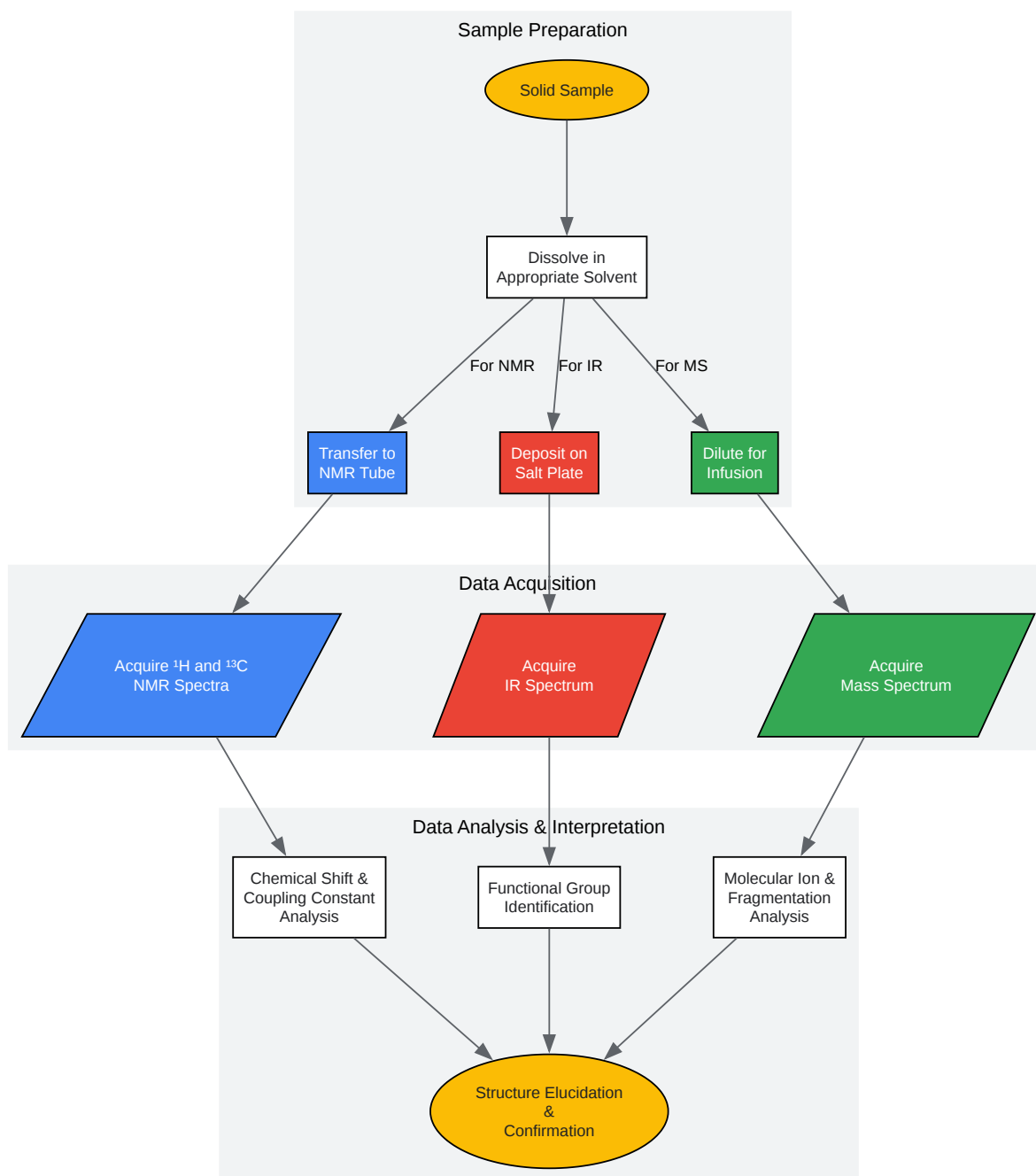
- Acquire the IR spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .
- Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum. The instrument software will automatically subtract the background spectrum.

## Mass Spectrometry (MS)

- Sample Preparation (for ESI-MS):
  - Prepare a stock solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[\[2\]](#)[\[3\]](#)
  - Dilute the stock solution to a final concentration of around 10  $\mu\text{g/mL}$  with the same or a miscible solvent.[\[3\]](#)
  - If necessary, add a small amount of an acid (e.g., formic acid) to facilitate protonation for positive ion mode analysis.[\[2\]](#)
  - Filter the final solution to remove any particulate matter.[\[2\]](#)[\[3\]](#)
- Data Acquisition:
  - The sample solution is introduced into the electrospray ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10  $\mu\text{L/min}$ ).
  - The mass spectrometer is operated in the appropriate ion mode (positive or negative).
  - Data is acquired over a mass-to-charge ( $m/z$ ) range that encompasses the expected molecular ion.

## Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.



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